molecular formula C19H12O6S B1211757 Sulfonfluorescein CAS No. 4424-03-7

Sulfonfluorescein

Cat. No. B1211757
CAS RN: 4424-03-7
M. Wt: 368.4 g/mol
InChI Key: VJYGFSGAAOVTLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonfluorescein-like compounds involves complex chemical reactions, focusing on the formation of sulfur-nitrogen bonds and fluorosulfates. Research into the synthesis of acyclic sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur, reveals intricate processes involving electron delocalization from nitrogen to sulfur, contributing to the unique properties of these compounds (Haas et al., 1996). Additionally, the bifluoride-catalyzed sulfur(VI) fluoride exchange reaction offers a pathway for synthesizing polysulfates and polysulfonates, highlighting a method for creating high molecular weight compounds with exceptional mechanical properties (Gao et al., 2017).

Molecular Structure Analysis

The structural, electronic, and thermodynamic properties of sulfonfluorescein analogs, such as perfluorooctane sulfonate (PFOS), have been thoroughly investigated. Density Functional Theory (DFT) calculations reveal that these compounds exhibit significant electrostatic potential variations and molecular orbital distributions, which are crucial for understanding their reactivity and interactions with biological systems (Torres et al., 2009).

Chemical Reactions and Properties

Sulfonfluorescein and related compounds undergo various chemical reactions, including deoxyfluorination and sulfur fluoride exchange (SuFEx) chemistry. The development of sulfone iminium fluorides (SIFs) exemplifies the innovation in creating reactive sulfur(VI) molecules for the efficient transformation of alcohols and carboxylic acids into fluorinated products (Vogel et al., 2022).

Physical Properties Analysis

The physical properties of sulfonfluorescein derivatives, such as solubility and fluorescence characteristics, are closely linked to their molecular structure and chemical composition. These properties are essential for their applications in biological imaging and environmental tracing.

Chemical Properties Analysis

The chemical properties of sulfonfluorescein-like compounds, including their stability, reactivity, and interaction with various chemical agents, are of significant interest. Studies on the decomposition of perfluorinated sulfonic acids and the synthesis of highly reactive sulfone iminium fluorides provide insights into their reactivity and potential environmental impact (Altarawneh, 2021).

Scientific Research Applications

  • Organic Synthesis

    • Sulfonyl fluorides have found widespread applications in organic synthesis .
    • Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
  • Chemical Biology

    • Sulfonyl fluorides are also used in the field of chemical biology .
    • They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
    • The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
  • Drug Discovery

    • In the field of drug discovery, sulfonyl fluorides have also found applications .
    • They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
    • The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
  • Materials Science

    • Sulfonyl fluorides display unique reactivity in organic synthesis and have wide applications in materials science .
  • Polymer Chemistry

    • Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 .
    • The functional group is valuable due to its widespread applications in polymer chemistry .
    • They are used as precursors in the formation of additional sulfur (VI) species .
    • Despite these innovations, an underexplored synthetic approach to sulfonyl fluorides has been to employ sulfonic acids .
  • Surface Modifications

    • Sulfonyl fluorides are also used in surface modifications .
    • They are used as precursors in the formation of additional sulfur (VI) species .
    • Despite these innovations, an underexplored synthetic approach to sulfonyl fluorides has been to employ sulfonic acids .
  • Biochemical Probes

    • Due to their inherent stability, sulfonyl fluorides are commonly used as biochemical probes .
    • They are used to elucidate the structure of proteins .
  • Irreversible Covalent Inhibitors

    • Sulfonyl fluorides also hold promise as irreversible covalent inhibitors .

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical advice or attention . It is also advised to wear personal protective equipment when handling Sulfonfluorescein .

Future Directions

While specific future directions for Sulfonfluorescein are not mentioned in the search results, fluorescence-guided surgery, an area where similar compounds are used, is rapidly evolving. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

properties

IUPAC Name

1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',6'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6S/c20-11-5-7-13-16(9-11)24-17-10-12(21)6-8-14(17)19(13)15-3-1-2-4-18(15)26(22,23)25-19/h1-10,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYGFSGAAOVTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073978
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfonefluorescein

CAS RN

4424-03-7
Record name Spiro[3H-2,1-benzoxathiole-3,9′-[9H]xanthene]-3′,6′-diol, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4424-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonefluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFONEFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5473V7NJYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
I Kamiya, S Kato - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
We have found that the chemiluminescence emission of several xanthene dyes with hydrogen peroxide is comprised of two emission components; one is a greenish-yellow emission …
Number of citations: 11 www.journal.csj.jp
M Hoshino, A Tsuji - Bunseki Kagaku, 1973 - hero.epa.gov
… Fluorescent TBSF was synthesized by bromination of sulfonfluorescein. A TBSF standard solution (2 μg/ml) and a TBSF solution (200 μg/ml) were prepared by dissolving the reagent …
Number of citations: 4 hero.epa.gov
VL Stevens - 1965 - ntrs.nasa.gov
This project is almed at the preparation of substrates for deoxyrlbonnuclease (DUE) assay, which pedts the use of sensitive fluorescent techniques. adapted for inclusion as an …
Number of citations: 1 ntrs.nasa.gov
R Tomabechi, M Miyasato, T Sato… - Molecular …, 2022 - ACS Publications
The therapeutic modalities that involve the endocytosis pathway, including antibody-drug conjugates (ADCs), have recently been developed. Since the drug escape from endosomes/…
Number of citations: 1 pubs.acs.org
T Kawasaki, Y Shiozaki, N Nomura, K Kawai… - Pharmaceutical …, 2020 - Springer
Purpose In this study, we investigated organic anion transporting polypeptide 2B1 (OATP2B1)-mediated uptake of fluorescent anions to better identify fluorescent substrates for in vitro …
Number of citations: 8 link.springer.com
LD Noodén - Plastid Development in Leaves during Growth and …, 2013 - Springer
… On a practical basis, penetration of nonpermeating dyes such as trypan blue or sulfonfluorescein diacetate (SFDA) (see next section below) does mark massive plasma membrane …
Number of citations: 9 link.springer.com
M Li - 2004 - search.proquest.com
Block copolymers are unique materials due to their ability to self-organize into well-defined microdomains that range in size from tens to hundreds of nanometers. With the incorporation …
Number of citations: 1 search.proquest.com
JK Lee - 2011 - search.proquest.com
The development of live cell RNA imaging techniques will lead to the unraveling of many important biological processes. To achieve this goal, there have been three different strategies …
Number of citations: 2 search.proquest.com
R Hönigschmid-Grossich - Fresenius' Zeitschrift für analytische Chemie, 1963 - Springer
Die Eigenschaften von Sulfonfluorescein und dessen halogenierten Derivaten als Adsorptionsindicatoren … Sulfonfluorescein … Dichlor-Rsulfonfluorescein …
Number of citations: 2 link.springer.com
F Secreted, N SO - Bibliotheca Anatomica, 1961 - S. Karger.
Number of citations: 0

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